1-[5-(pyridin-2-yl)-octahydropyrrolo[3,4-b]pyrrol-1-yl]isoquinoline
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Overview
Description
1-[5-(pyridin-2-yl)-octahydropyrrolo[3,4-b]pyrrol-1-yl]isoquinoline is a complex heterocyclic compound that features a unique structure combining pyridine, pyrrolo, and isoquinoline moieties. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.
Preparation Methods
The synthesis of 1-[5-(pyridin-2-yl)-octahydropyrrolo[3,4-b]pyrrol-1-yl]isoquinoline typically involves multi-step synthetic routes. One common method includes the formation of the pyrrolo[3,4-b]pyrrole core followed by the introduction of the pyridin-2-yl and isoquinoline groups. The reaction conditions often involve cyclization, annulation, and functional group transformations under controlled temperatures and pressures. Industrial production methods may utilize catalytic processes and optimized reaction conditions to enhance yield and purity.
Chemical Reactions Analysis
1-[5-(pyridin-2-yl)-octahydropyrrolo[3,4-b]pyrrol-1-yl]isoquinoline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogenation catalysts like palladium on carbon, resulting in reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can occur at the pyridine or isoquinoline rings, often using reagents like sodium hydride or organolithium compounds. The major products formed from these reactions depend on the specific reagents and conditions used, leading to a variety of functionalized derivatives.
Scientific Research Applications
1-[5-(pyridin-2-yl)-octahydropyrrolo[3,4-b]pyrrol-1-yl]isoquinoline has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: It is investigated for its potential therapeutic properties, including antimicrobial, anti-inflammatory, and anticancer activities.
Industry: The compound is used in the development of new materials and as a precursor for the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-[5-(pyridin-2-yl)-octahydropyrrolo[3,4-b]pyrrol-1-yl]isoquinoline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating biochemical pathways. The exact pathways and molecular targets depend on the specific biological context and the structure-activity relationship of the compound.
Comparison with Similar Compounds
1-[5-(pyridin-2-yl)-octahydropyrrolo[3,4-b]pyrrol-1-yl]isoquinoline can be compared with other similar compounds, such as:
Pyrrolopyrazine derivatives: These compounds share a similar pyrrole-based structure and exhibit various biological activities, including antimicrobial and kinase inhibition.
Indole derivatives: Indole-based compounds are known for their diverse biological activities and are used in drug discovery.
Pyridine derivatives: Compounds containing pyridine rings are widely studied for their chemical reactivity and biological properties.
The uniqueness of this compound lies in its combined structural features, which contribute to its distinct chemical and biological properties.
Properties
IUPAC Name |
1-(5-pyridin-2-yl-2,3,3a,4,6,6a-hexahydropyrrolo[2,3-c]pyrrol-1-yl)isoquinoline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4/c1-2-6-17-15(5-1)8-11-22-20(17)24-12-9-16-13-23(14-18(16)24)19-7-3-4-10-21-19/h1-8,10-11,16,18H,9,12-14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SWECFVALNGKOFS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2C1CN(C2)C3=CC=CC=N3)C4=NC=CC5=CC=CC=C54 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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